molecular formula C8H11NOS B7469149 N,N,3-trimethylthiophene-2-carboxamide

N,N,3-trimethylthiophene-2-carboxamide

Cat. No.: B7469149
M. Wt: 169.25 g/mol
InChI Key: WMXONGPBIYYCSH-UHFFFAOYSA-N
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Description

N,N,3-Trimethylthiophene-2-carboxamide (CAS: 438457-01-3, Molecular Formula: C₉H₁₁N₃OS) is a thiophene-derived carboxamide characterized by a cyano group at position 4, amino and trimethyl substituents at positions 5 and 3, respectively. Its thiophene core enables π-π stacking interactions, while the cyano group enhances electron-withdrawing capacity, influencing reactivity in nucleophilic additions. The trimethyl groups introduce steric hindrance, modulating solubility and conformational stability. The amide functionality facilitates dipole-dipole interactions, critical for molecular recognition in biological systems .

Properties

IUPAC Name

N,N,3-trimethylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-6-4-5-11-7(6)8(10)9(2)3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXONGPBIYYCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • 5-Nitrothiophene-2-Carboxamides (e.g., N-(4-(3,4-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide): Key Difference: Nitro groups (NO₂) at position 5 vs. cyano (CN) and amino (NH₂) groups in the target compound. Impact: Nitro groups increase electrophilicity and antibacterial activity but reduce stability due to higher reactivity. The cyano group in the target compound offers moderate electron-withdrawing effects, balancing reactivity and stability .
  • N-(2-Nitrophenyl)thiophene-2-carboxamide: Key Difference: Nitrophenyl substituent vs. trimethyl and cyano groups. Impact: The nitrophenyl group introduces intramolecular hydrogen bonding (S(6) motif) and planar dihedral angles (8.5–13.5° between thiophene and benzene rings), enhancing crystallinity. In contrast, the target compound’s trimethyl groups reduce planarity, favoring solubility in organic solvents .

Steric and Solubility Profiles

  • 4-Cyano-5-[(cyanoacetyl)amino]-N,N,3-trimethylthiophene-2-carboxamide (CAS: 667412-92-2): Key Similarity: Cyano and trimethyl substituents. Difference: Additional cyanoacetyl amino group at position 3. Impact: Increased hydrogen-bonding capacity improves solubility in polar solvents (e.g., DMSO) compared to the target compound, which requires sonication for dissolution .
  • N-Phenyl-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide: Key Difference: Fused cyclopenta-thiophene ring system. Impact: Extended conjugation enhances UV absorption but reduces solubility due to higher molecular weight (MW: 367.45 vs. 209.27 for the target compound) .

Pharmacological Activity

  • Nitrothiophene Carboxamides (e.g., Compound 11 in ):

    • Activity : Narrow-spectrum antibacterials targeting Gram-positive pathogens.
    • Mechanism : Nitro group reduction generates reactive intermediates that disrupt DNA synthesis. The target compound lacks nitro groups, suggesting alternative mechanisms (e.g., enzyme inhibition via amide interactions) .
  • Thieno[2,3-b]pyridine-2-carboxamides (e.g., 3,4,6-Triamino-N-phenylthieno[2,3-b]pyridine-2-carboxamide): Activity: Broad-spectrum anti-inflammatory and antiviral effects. Difference: Pyridine fusion enhances π-stacking and bioavailability compared to the monocyclic thiophene core of the target compound .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Substituents Molecular Formula Key Properties
N,N,3-Trimethylthiophene-2-carboxamide 4-CN, 5-NH₂, 3-CH₃, N,N-(CH₃)₂ C₉H₁₁N₃OS High solubility in DMSO; π-π stacking
N-(2-Nitrophenyl)thiophene-2-carboxamide 2-NO₂-C₆H₄ C₁₁H₈N₂O₃S Planar structure; S(6) hydrogen bonding
5-Nitrothiophene-2-carboxamide (Compound 11) 5-NO₂, thiazol-2-yl C₁₄H₇F₂N₃O₃S₂ Antibacterial; 99.05% purity

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